molecular formula C26H29N5O2 B2366795 3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-78-9

3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2366795
CAS No.: 923437-78-9
M. Wt: 443.551
InChI Key: GTXSTRFMGPWJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
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Biological Activity

The compound 3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivatives that has gained attention for its potential biological activities. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C₂₃H₂₃N₅O₂
  • Molecular Weight : 405.46 g/mol

The structure features a tetrahydropyrimido ring fused with a purine base which is critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this structure often exhibit significant biological activities including anti-inflammatory, anti-cancer, and antiviral effects. The following sections detail specific findings related to this compound's biological activity.

Antiviral Activity

Studies have shown that purine derivatives can inhibit viral replication. For instance, compounds with similar structures have been evaluated for their efficacy against HIV-1 by targeting the gp41 fusion protein. The most active derivatives demonstrated IC50 values in the low micromolar range (4.4 - 4.6 µM), indicating a promising potential as antiviral agents .

Anti-Cancer Properties

The compound's structural analogs have been investigated for anti-cancer properties. In vitro studies have reported that certain purine derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and induction of oxidative stress. For example:

  • Cell Lines Tested : MCF-7 and HeLa cells.
  • Mechanism : Induction of reactive oxygen species (ROS) leading to cell death.

Table 1 summarizes the findings from various studies on similar compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0ROS Induction
Compound BHeLa3.5Apoptosis
Compound CA5494.0Cell Cycle Arrest

Anti-Inflammatory Activity

In addition to antiviral and anti-cancer properties, purine derivatives have been noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study: In Vivo Anti-Inflammatory Effects

A study involving animal models treated with a structurally similar compound showed a reduction in paw edema and inflammatory markers in serum after administration of the compound at varying doses (10 mg/kg and 20 mg/kg).

The biological activity of this compound is likely mediated through:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism.
  • Receptor Interaction : Potential interaction with purinergic receptors which play roles in various physiological processes.

Properties

IUPAC Name

9-(2,3-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-16-10-11-18(3)20(14-16)15-31-24(32)22-23(28(5)26(31)33)27-25-29(12-7-13-30(22)25)21-9-6-8-17(2)19(21)4/h6,8-11,14H,7,12-13,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXSTRFMGPWJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC(=C5C)C)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.